molecular formula C8H9NO4S B1409429 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid CAS No. 1547490-47-0

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid

Cat. No.: B1409429
CAS No.: 1547490-47-0
M. Wt: 215.23 g/mol
InChI Key: CKENIOJCIDBVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring substituted with a methyl group at the 2-position, an oxetane ring at the 4-position, and a carboxylic acid group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the oxetane and carboxylic acid groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-methylthiazole with oxetan-3-ol in the presence of a suitable catalyst can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the oxetane ring provides additional steric and electronic effects. These interactions can modulate the activity of biological targets, leading to various therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid: Similar structure but with a trifluoromethyl group instead of an oxetane ring.

    2-Methyl-4-(methoxy)thiazole-5-carboxylic acid: Contains a methoxy group instead of an oxetane ring.

Uniqueness

2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid is unique due to the presence of the oxetane ring, which imparts distinct steric and electronic properties. This makes it particularly useful in applications where these properties are advantageous, such as in the design of enzyme inhibitors or advanced materials .

Properties

IUPAC Name

2-methyl-4-(oxetan-3-yloxy)-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO4S/c1-4-9-7(6(14-4)8(10)11)13-5-2-12-3-5/h5H,2-3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKENIOJCIDBVAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)C(=O)O)OC2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid
Reactant of Route 3
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid
Reactant of Route 4
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid
Reactant of Route 6
2-Methyl-4-(oxetan-3-yloxy)thiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.